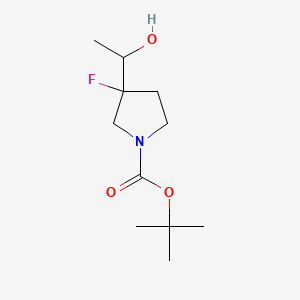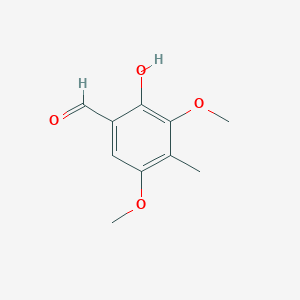
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical research. The presence of a bromoethyl group in this compound suggests potential reactivity and utility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S)-pyrrolidine, which can be obtained from natural sources or synthesized from simpler precursors.
Bromination: The (2S)-pyrrolidine is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet regulatory standards.
化学反応の分析
Types of Reactions
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromoethyl group or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.
Oxidation: Lactams or other oxidized pyrrolidine derivatives.
Reduction: Dehalogenated pyrrolidines or modified pyrrolidine rings.
科学的研究の応用
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- (2S)-2-(2-chloroethyl)pyrrolidine;hydrochloride
- (2S)-2-(2-iodoethyl)pyrrolidine;hydrochloride
- (2S)-2-(2-fluoroethyl)pyrrolidine;hydrochloride
Uniqueness
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions.
特性
分子式 |
C6H13BrClN |
|---|---|
分子量 |
214.53 g/mol |
IUPAC名 |
2-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H |
InChIキー |
CMJWSXZZJMLYTN-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CCBr.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


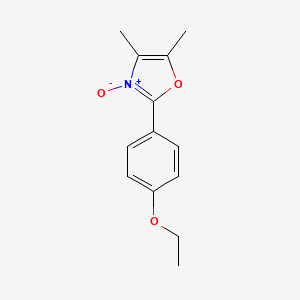


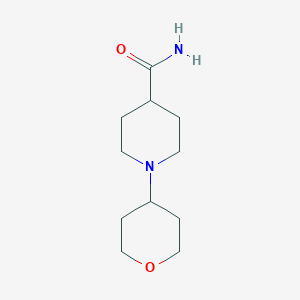

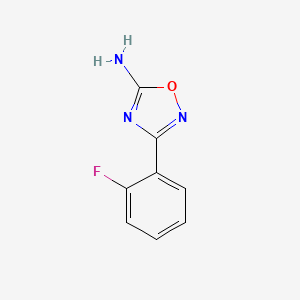

![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)


![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)
